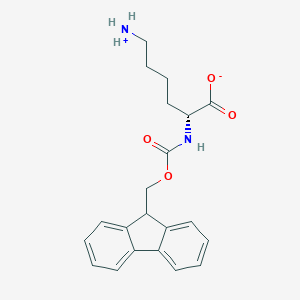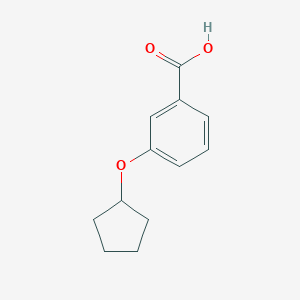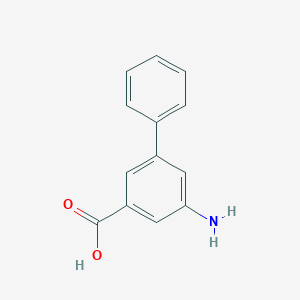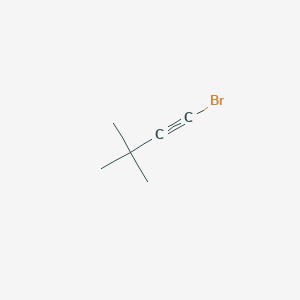
1-Bromo-3,3-dimethyl-1-butyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3,3-dimethyl-1-butyne, also known as 2-bromo-2,3-dimethylbut-3-ene-1-yne or TMS-EBX, is an important reagent in organic synthesis. It is widely used in the preparation of various organic compounds, including natural products, pharmaceuticals, and materials.
Applications De Recherche Scientifique
1-Bromo-3,3-dimethyl-1-butyne has been used in a variety of scientific research applications, including:
- Synthesis of natural products: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various natural products, such as (-)-epi-cyclocelabenzine, (+)-plicamine, and (+)-dihydroactinidiolide. These compounds have potential biological activities, such as anticancer, antifungal, and insecticidal properties.
- Preparation of pharmaceuticals: 1-Bromo-3,3-dimethyl-1-butyne has been used in the preparation of several pharmaceuticals, such as a CCR5 antagonist for the treatment of HIV infection, a PPARγ agonist for the treatment of diabetes, and a JAK2 inhibitor for the treatment of cancer.
- Synthesis of materials: 1-Bromo-3,3-dimethyl-1-butyne has been used in the synthesis of various materials, such as dendrimers, polymers, and liquid crystals. These materials have potential applications in drug delivery, sensing, and electronics.
Mécanisme D'action
1-Bromo-3,3-dimethyl-1-butyne is an electrophilic reagent that can react with nucleophiles, such as enolates, Grignard reagents, and organolithium compounds. The reaction proceeds via nucleophilic addition to the triple bond, followed by elimination of bromide ion. The resulting product can undergo further reactions, such as oxidation, reduction, or coupling, to form various organic compounds.
Effets Biochimiques Et Physiologiques
There is limited information on the biochemical and physiological effects of 1-Bromo-3,3-dimethyl-1-butyne. However, it has been reported that this compound can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and xenobiotics. This inhibition may lead to drug-drug interactions and toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-Bromo-3,3-dimethyl-1-butyne in lab experiments include its high reactivity, versatility, and availability. It can react with a wide range of nucleophiles to form various organic compounds. However, the limitations of using this compound include its toxicity, air and moisture sensitivity, and potential for explosive decomposition. Proper handling and storage are required to ensure safety.
Orientations Futures
There are several future directions for the research on 1-Bromo-3,3-dimethyl-1-butyne, including:
- Development of new synthetic methods: New synthetic methods for 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be developed to improve efficiency, selectivity, and safety.
- Exploration of new reactions: New reactions of 1-Bromo-3,3-dimethyl-1-butyne with nucleophiles can be explored to expand its synthetic applications and discover new organic compounds.
- Investigation of biological activities: The biological activities of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be investigated to discover new drugs and materials with potential therapeutic and diagnostic applications.
- Study of mechanism of action: The mechanism of action of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be studied to understand their reactivity and selectivity in organic reactions.
- Improvement of safety and environmental impact: The safety and environmental impact of 1-Bromo-3,3-dimethyl-1-butyne and its derivatives can be improved by developing safer and greener synthetic methods and handling procedures.
Méthodes De Synthèse
The synthesis of 1-Bromo-3,3-dimethyl-1-butyne can be achieved by reacting 3,3-dimethyl-1-butyne with bromine in the presence of a catalyst, such as iron(III) bromide or aluminum bromide. The reaction proceeds via electrophilic addition of bromine to the triple bond of 3,3-dimethyl-1-butyne, followed by elimination of hydrogen bromide. The product can be purified by distillation or column chromatography.
Propriétés
Numéro CAS |
13601-86-0 |
|---|---|
Nom du produit |
1-Bromo-3,3-dimethyl-1-butyne |
Formule moléculaire |
C6H9Br |
Poids moléculaire |
161.04 g/mol |
Nom IUPAC |
1-bromo-3,3-dimethylbut-1-yne |
InChI |
InChI=1S/C6H9Br/c1-6(2,3)4-5-7/h1-3H3 |
Clé InChI |
XJKPPUAWBFQJNI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CBr |
SMILES canonique |
CC(C)(C)C#CBr |
Synonymes |
1-broMo-3,3-diMethyl-1-butyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



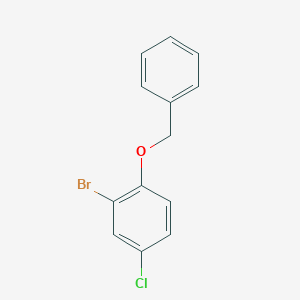
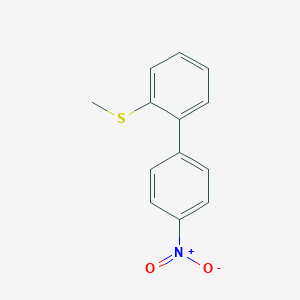
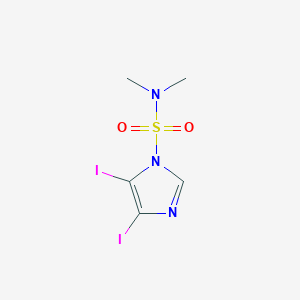
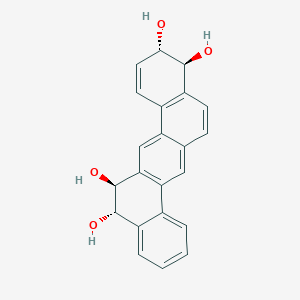
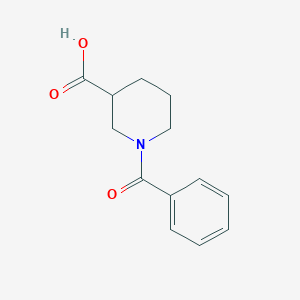
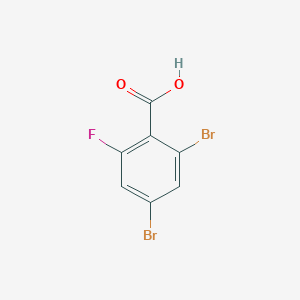
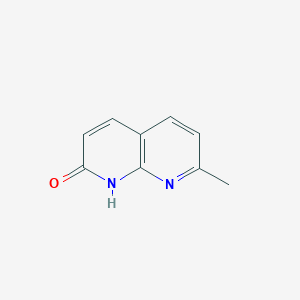
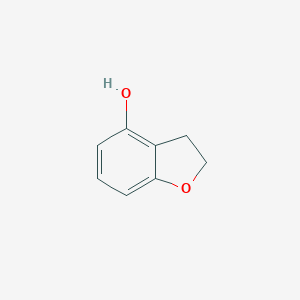
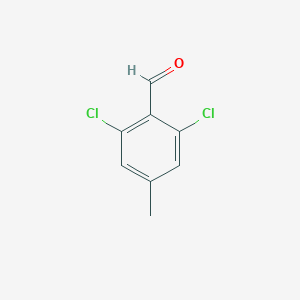
![Dipotassium 3-[(carboxylatomethyl)amino]-2-hydroxy-3-phenylpropanoate](/img/structure/B179170.png)
